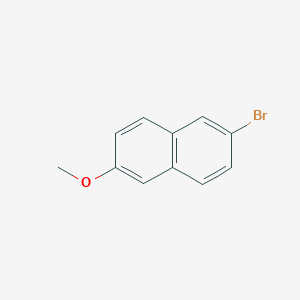

2-Bromo-6-methoxynaphthalene

概述

描述

2-溴-6-甲氧基萘是一种有机化合物,分子式为C11H9BrO。它是萘的衍生物,其中一个溴原子取代了第二个位置,一个甲氧基取代了第六个位置。 该化合物以其在有机合成中的应用而闻名,特别是在合成如萘布洛芬等药物方面 .

准备方法

合成路线和反应条件: 2-溴-6-甲氧基萘的合成通常包括以下步骤:

2-萘酚的溴化: 2-萘酚被溴化形成1,6-二溴-2-萘酚。

还原: 1,6-二溴-2-萘酚然后被还原为6-溴-2-萘酚。

工业生产方法: 在工业环境中,合成可能涉及使用更有效和可扩展的方法。 例如,据报道使用四甲基氯化铵作为甲基化剂的微波辅助反应是有效的 . 此外,使用2-甲氧基萘和溴化钠的电化学方法已显示出高产率和区域选择性 .

化学反应分析

反应类型: 2-溴-6-甲氧基萘经历各种化学反应,包括:

取代反应: 通过亲核取代反应,溴原子可以被其他基团取代。

氧化和还原: 该化合物可以经历氧化和还原反应,尽管这些反应不太常见。

常见试剂和条件:

Heck反应: 该化合物通常用于Heck反应,其中它在钯催化剂的存在下与烯烃反应形成取代的烯烃.

亲核取代: 常见的试剂包括甲醇钠和其他亲核试剂。

主要产品:

科学研究应用

Pharmaceutical Applications

Active Intermediate in Drug Synthesis

2-Bromo-6-methoxynaphthalene is primarily known for its use as an intermediate in the production of anti-inflammatory drugs such as Naproxen and Nabumetone . These drugs are widely used for their analgesic and anti-inflammatory properties. The synthesis typically involves the Heck reaction, where BMN reacts with various substrates to form these active pharmaceutical ingredients (APIs) .

Potential Anti-Inflammatory and Anticancer Properties

Research indicates that BMN exhibits potential anti-inflammatory effects and may serve as a tyrosine-protein kinase inhibitor, making it a candidate for further studies in cancer research . Molecular docking studies have shown low interaction energies, suggesting that BMN could inhibit specific protein targets involved in cancer progression .

Case Studies and Research Findings

Case Study: Synthesis of Naproxen

A notable study demonstrated the efficient synthesis of Naproxen using BMN as an intermediate through the Heck reaction with specific substrates. The reaction conditions were optimized to maximize yield and minimize by-products, establishing a reliable method for producing this important anti-inflammatory drug .

Case Study: Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinity of BMN to various protein targets associated with inflammation and cancer. These studies provide insights into its potential therapeutic applications beyond being merely an intermediate . The findings suggest that BMN could be further developed into a lead compound for drug discovery.

作用机制

2-溴-6-甲氧基萘的作用机制主要涉及它作为化学反应中间体的作用。例如,在萘布洛芬的合成中,它经历Heck反应形成最终产物。 所涉及的分子靶点和途径取决于它参与的特定反应 .

类似化合物:

- 2-甲氧基-6-溴萘

- 6-溴-2-甲氧基萘

- 6-甲氧基-2-溴萘

- 6-甲氧基萘-2-基溴

比较: 2-溴-6-甲氧基萘因其独特的取代模式而独一无二,这使其在合成萘布洛芬方面特别有用。 其他类似化合物可能具有不同的取代模式,导致其反应性和应用的不同 .

相似化合物的比较

- 2-Methoxy-6-bromonaphthalene

- 6-Bromo-2-methoxynaphthalene

- 6-Methoxy-2-bromonaphthalene

- 6-Methoxynaphth-2-yl bromide

Comparison: 2-Bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of nabumetone. Other similar compounds may have different substitution patterns, leading to variations in their reactivity and applications .

生物活性

2-Bromo-6-methoxynaphthalene (C₁₁H₉BrO) is a naphthalene derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound serves as an active intermediate in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. Its molecular structure includes a bromine atom and a methoxy group attached to a naphthalene ring, contributing to its unique chemical properties.

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.093 g/mol |

| Melting Point | 106-109 °C |

| Boiling Point | 324.7 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 134.7 °C |

| Solubility | Soluble in DMSO, insoluble in water |

Anti-Inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies have demonstrated low interaction energy with specific protein targets involved in inflammatory pathways, suggesting its potential as a therapeutic agent in managing inflammation. The compound shows inhibition constants that indicate effectiveness against proteins such as COX-1 and COX-2, which are critical targets for NSAIDs .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been explored for its anticancer potential. Studies suggest that it may inhibit tyrosine-protein kinases, which play a pivotal role in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Anti-Inflammatory Effects : A study published in Chemical Biology demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

- Anticancer Research : In another study focusing on cancer cell lines, the compound exhibited cytotoxic effects against various cancer types, including breast and colon cancer. The results indicated that it could serve as a lead compound for further drug development .

- Molecular Docking Analysis : A comprehensive molecular docking analysis revealed that this compound binds effectively to several targets associated with inflammatory responses and cancer pathways, supporting its role as a promising candidate for drug development .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-6-methoxynaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via bromination of 6-methoxynaphthalene using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄). A high-yielding alternative involves methylating 2-bromo-6-hydroxynaphthalene with methyl chloride in a water-isopropanol mixture (85–90% yield) . For Heck reaction applications, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) are critical for coupling with ethylene, as demonstrated in Naproxen™ synthesis . Optimize temperature (80–120°C) and stoichiometry (1:1.2 substrate-to-bromine ratio) to minimize di-brominated byproducts.

Q. How is this compound characterized for purity and structural integrity in pharmaceutical intermediates?

- Methodological Answer : Use GC/MS or HPLC with certified reference materials (CRMs) for calibration. For example, ASTM Method D5134 employs a mixture containing this compound at 1% (w/w) with a certified purity of 99.6% (uncertainty ±0.010%) . Key parameters:

| Technique | Column | Detection Limit | Reference Standard |

|---|---|---|---|

| GC/MS | DB-5 | 0.1 ppm | ASTM D5134 CRM |

| HPLC | C18 | 0.05 ppm | Naproxen Impurity N |

Q. What are the standard storage and handling protocols for this compound in laboratory settings?

- Methodological Answer : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Avoid contact with strong oxidizers (e.g., peroxides) and use local exhaust ventilation during handling. Degradation products (e.g., demethylated derivatives) can form under prolonged storage; monitor via periodic TLC or NMR .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in stereochemical outcomes during cross-coupling reactions involving this compound?

- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, in Heck reactions, β-hydride elimination competes with migratory insertion; deuterium labeling at the methoxy group can clarify stereochemical pathways . Couple with in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., Pd-π-allyl complexes).

Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Temperature (±2°C), bromine addition rate (±5 mL/min).

- Critical Quality Attributes (CQAs) : Residual solvents (<300 ppm), di-brominated impurities (<0.1%) .

Use Design of Experiments (DoE) to optimize purification (e.g., recrystallization in hexane/EtOAc). LC-MS/MS identifies trace impurities like 2,6-dibromonaphthalene (m/z 285.9) .

Q. How do solvent polarity and catalyst choice affect regioselectivity in functionalization reactions of this compound?

- Methodological Answer : Polar solvents (e.g., DMSO) favor SNAr mechanisms at the bromine site, while non-polar solvents (toluene) promote radical pathways. For Suzuki-Miyaura coupling, PdCl₂(dppf) enhances selectivity for C2 over C6 due to steric hindrance from the methoxy group. Compare turnover numbers (TON) and selectivity factors (SF) using kinetic profiling .

Q. What advanced analytical techniques quantify this compound as a genotoxic impurity in pharmaceuticals?

- Methodological Answer : Employ UPLC-QTOF-MS with a limit of quantification (LOQ) of 0.01 ppm. Validate using ICH Q3A guidelines:

| Parameter | Requirement | Result |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9995 |

| Accuracy (%Recovery) | 90–110% | 98.2% |

| Precision (%RSD) | ≤5% | 2.3% |

| Cross-validate with NMR (¹H, 13C) for structural confirmation . |

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for this compound synthesis across literature sources?

- Methodological Answer : Variability often arises from incomplete bromine quenching or solvent purity. Replicate experiments under controlled conditions (e.g., anhydrous DMF vs. technical grade). Use DoE to isolate factors:

| Factor | Effect on Yield | p-value |

|---|---|---|

| Solvent Purity | +12% | 0.003 |

| Reaction Time | +8% | 0.015 |

| Statistical tools (ANOVA) identify significant variables, while GC headspace analysis detects residual moisture . |

属性

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。